2-Azaspiro[4.4]nonan-4-ol vs. 2-Azaspiro[4.4]nonane-1,3-dione: Divergent LogP and Hydrogen Bonding Profile Dictate Scaffold Utility
2-Azaspiro[4.4]nonan-4-ol exhibits a calculated LogP of 0.6 and possesses two hydrogen bond donors (the secondary amine NH and the secondary alcohol OH), contrasting sharply with the 2-azaspiro[4.4]nonane-1,3-dione class, which typically displays higher LogP values (>1.0 depending on N-substitution) and lacks the alcohol hydrogen bond donor functionality [1][2]. The spirocyclic dione series has been extensively characterized for anticonvulsant activity, with ED50 values ranging from 76.27 mg/kg to 111 mg/kg in the maximal electroshock seizure (MES) test, whereas the alcohol-bearing target compound is employed primarily as a synthetic intermediate rather than a direct pharmacophore [2].
| Evidence Dimension | Calculated LogP and hydrogen bond donor count |
|---|---|
| Target Compound Data | LogP = 0.6; HBD count = 2 (amine NH + alcohol OH); HBA count = 2 |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonane-1,3-dione derivatives (e.g., N-benzyloxy derivative): LogP estimated >1.0; HBD count = 0; HBA count = 3-4 (dione carbonyls) |
| Quantified Difference | ΔLogP ≈ 0.4-0.5 units (more polar target); ΔHBD = +2 relative to dione core |
| Conditions | Computational prediction (Molaid database) for target compound; experimental ED50 data from rodent MES model for dione comparators |
Why This Matters
The lower LogP and additional HBD of 2-azaspiro[4.4]nonan-4-ol make it suitable for optimizing solubility and modulating polarity in lead series where the more lipophilic dione scaffold would introduce undesirable physicochemical properties.
- [1] Molaid Chemical Database. 2-azaspiro[4.4]nonan-4-ol | 1781297-17-3. Accessed 2026. View Source
- [2] Obniska J, et al. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Farmaco. 2005;60(6-7):529-539. View Source
